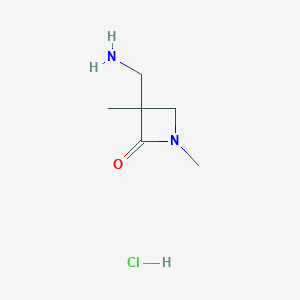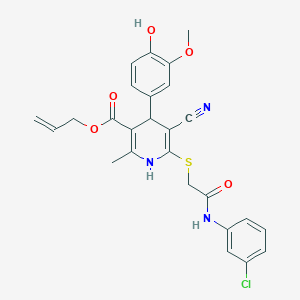![molecular formula C23H27Cl2N3O2S B2468130 2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1329883-69-3](/img/structure/B2468130.png)
2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H27Cl2N3O2S and its molecular weight is 480.45. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Anti-Anoxic Activity
A study by Ohkubo et al. (1995) involved the synthesis of various 2-aminothiazoles and 2-thiazolecarboxamides, revealing their potential anti-anoxic (AA) activity in mice. This suggests a possible research avenue for 2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride in the context of cerebral protection and anti-anoxic activities (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).
2. CO2 Sorption and Thermophysical Properties
Sardar et al. (2020) explored the synthesis of imidazolium and thiazolium-based ionic liquids, focusing on their physicochemical properties and CO2 sorption. This implies potential applications of the subject compound in environmental chemistry, particularly in CO2 capture and sequestration technologies (Sardar, Mumtaz, Yasinzai, & Wilfred, 2020).
3. Anti-inflammatory Activity
Lynch et al. (2006) synthesized compounds derived from 2-aminothiazole and found that certain hydrochloride salts showed anti-inflammatory activity. This suggests the potential of 2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride in the development of new anti-inflammatory agents (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).
4. Protective Effect Against Toxicity in Astrocytes
Phuagphong et al. (2004) studied T-588, a compound with a similar structure, and its protective effects against sodium nitroprusside-induced toxicity in astrocytes. This indicates potential neuroprotective applications of the compound (Phuagphong, Fukushima, Hatanaka, Tanaka, Baba, & Matsuda, 2004).
5. Antitumor Properties
Horishny et al. (2020) prepared and evaluated N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides for their antitumor properties. This research highlights the potential use of similar compounds in the search for new anticancer agents (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).
6. Antimycobacterial Activity
Marvadi et al. (2020) investigated novel carboxamides for their antitubercular activity. The study suggests potential applications of similar compounds in developing treatments for Mycobacterium tuberculosis (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
properties
IUPAC Name |
2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2S.ClH/c1-16-14-17(2)21-20(15-16)25-23(30-21)27(9-5-8-26-10-12-29-13-11-26)22(28)18-6-3-4-7-19(18)24;/h3-4,6-7,14-15H,5,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTFFAGNXIRYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=CC=C4Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2468051.png)


![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2468057.png)
![3-(Tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one](/img/structure/B2468060.png)






![[2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2468069.png)
![7-methyl-1-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-3-carboxamide](/img/structure/B2468070.png)